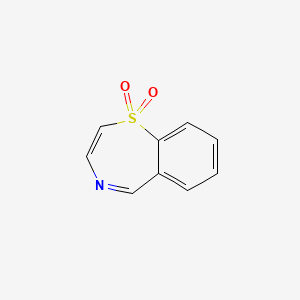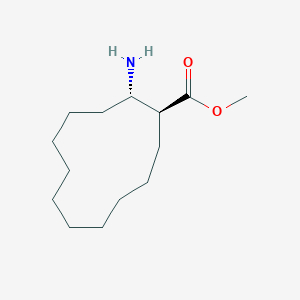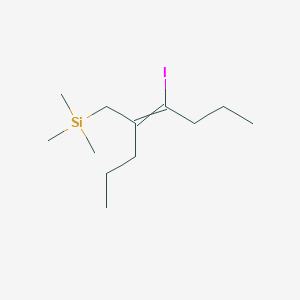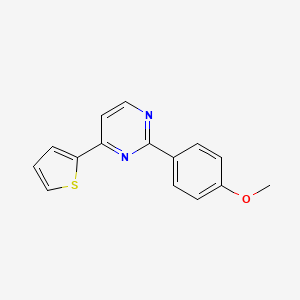
1H-1lambda~6~,4-Benzothiazepine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1lambda~6~,4-Benzothiazepine-1,1-dione is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a fused benzene and thiazepine ring system. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1H-1lambda~6~,4-Benzothiazepine-1,1-dione can be achieved through various synthetic routes. One common method involves the cyclization of o-aminothiophenol with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazepine ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1H-1lambda~6~,4-Benzothiazepine-1,1-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures, which are often of interest in medicinal chemistry.
Scientific Research Applications
1H-1lambda~6~,4-Benzothiazepine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1lambda~6~,4-Benzothiazepine-1,1-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the observed biological effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1H-1lambda~6~,4-Benzothiazepine-1,1-dione can be compared with other similar compounds, such as:
1H-1lambda~6~-benzo[b]thiophene-1,1-dione: This compound has a similar structure but lacks the nitrogen atom in the ring, resulting in different chemical and biological properties.
1H-1lambda~6~-Benzothiepine-1,1-dione: This compound has a similar sulfur-containing ring but differs in the position of the nitrogen atom, leading to variations in reactivity and biological activity.
3-Amino-4-methyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione: This compound has an additional amino group and a methyl group, which can significantly alter its chemical behavior and biological effects.
Properties
CAS No. |
650584-07-9 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1λ6,4-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H7NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-7H |
InChI Key |
IVGHNDNOFMTFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=CS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)



![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)


